(4-Methylfuran-2-yl)boronic acid
Overview
Description
(4-Methylfuran-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted with a methyl group at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methylfuran-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 4-methylfuran using diboronic acid derivatives under palladium catalysis . The reaction typically proceeds under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods leverage the efficiency of catalytic cycles and the stability of boronic acid intermediates .
Chemical Reactions Analysis
Types of Reactions: (4-Methylfuran-2-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with halides or pseudohalides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in oxidation and reduction reactions, though these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products: The major products of these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Methylfuran-2-yl)boronic acid has diverse applications across various fields:
Mechanism of Action
The primary mechanism by which (4-Methylfuran-2-yl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of biaryl products .
Comparison with Similar Compounds
2-Furanylboronic acid: Similar structure but lacks the methyl group at the 4-position.
5-Methyl-2-furanboronic acid: Similar structure but the methyl group is at the 5-position.
Uniqueness: (4-Methylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable compound for synthesizing specific biaryl structures that are not easily accessible with other boronic acids .
Properties
IUPAC Name |
(4-methylfuran-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3/c1-4-2-5(6(7)8)9-3-4/h2-3,7-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCQZLAIBXKVFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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